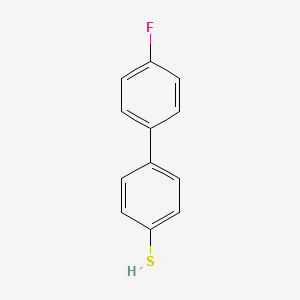4-(4-Fluorophenyl)thiophenol
CAS No.: 200958-13-0
Cat. No.: VC3836919
Molecular Formula: C12H9FS
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 200958-13-0 |
|---|---|
| Molecular Formula | C12H9FS |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)benzenethiol |
| Standard InChI | InChI=1S/C12H9FS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H |
| Standard InChI Key | HKHDKANLOZASGR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)S)F |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)S)F |
Introduction
Structural Characteristics
Molecular Geometry
The compound’s structure consists of two benzene rings connected by a single bond:
-
Thiophenol moiety: A benzene ring with a -SH group at the para position.
-
Fluorophenyl moiety: A benzene ring with a fluorine atom at the para position .
X-ray crystallography data for analogous compounds (e.g., 4-chlorothiophenol) reveal planar geometries with bond lengths of 1.758 Å (C–S) and 1.753 Å (C–F), consistent with typical aromatic-thiol and aryl-halogen bonds .
Spectroscopic Data
Synthesis Methods
Suzuki-Miyaura Coupling
A widely used method involves palladium-catalyzed cross-coupling:
-
Reactants: 4-Fluorophenylboronic acid and 2-bromothiophene.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.005–0.1 eq.).
Grignard Reaction
Alternative routes use organomagnesium intermediates:
-
Step 1: Synthesis of 4-fluorophenylmagnesium bromide from 4-fluorobromobenzene.
-
Step 2: Reaction with borate esters (e.g., trimethyl borate) to form 4-fluorophenylboronic acid .
Sulfinate-Based Synthesis
-
Reactants: 3-Chloro-2-methyl-2-hydroxypropionic acid and sodium 4-fluorophenyl sulfinate.
-
Conditions: Reflux in aqueous sodium carbonate with tetrabutylammonium chloride .
-
Advantage: Direct formation of enantiomerically pure intermediates for pharmaceuticals like bicalutamide .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 43–46°C | |
| Boiling Point | 162–168°C at 760 mmHg | |
| Density | 1.203 g/cm³ at 25°C | |
| pKa | 6.40 ± 0.10 | |
| LogP (Partition Coefficient) | 2.81 | |
| Vapor Pressure | 2.9 ± 0.3 mmHg at 25°C |
Applications in Pharmaceutical Synthesis
Antidepressants
-
Paroxetine: A selective serotonin reuptake inhibitor (SSRI) synthesized via 4-(4-fluorophenyl)piperidine intermediates. The compound’s fluorine atom enhances metabolic stability and receptor binding .
-
Key Step: Reductive amination of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine with 3,4-methylenedioxyphenol .
Anticancer Agents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume